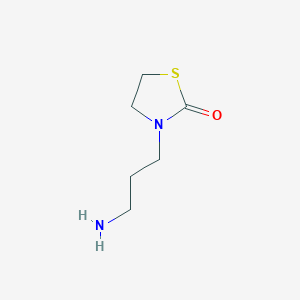

3-(3-Aminopropyl)thiazolidine-2-one

Übersicht

Beschreibung

3-(3-Aminopropyl)thiazolidine-2-one is a useful research compound. Its molecular formula is C6H12N2OS and its molecular weight is 160.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research indicates that 3-(3-Aminopropyl)thiazolidine-2-one exhibits notable biological activity, particularly as an enzyme inhibitor . Its structure enables it to interact with various enzymes and receptors, potentially inhibiting their functions. This compound has been investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.

Enzyme Inhibition

The aminopropyl group in this compound allows for hydrogen bonding and electrostatic interactions with enzymes or receptors, which may inhibit their activity. This characteristic positions the compound as a potential inhibitor for various enzymes involved in disease processes.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione with 3-aminopropylamine. This reaction is performed under controlled conditions in solvents such as ethanol or methanol at temperatures ranging from 50°C to 70°C. Common purification methods include recrystallization or chromatography to isolate the desired product.

Industrial Applications

In industrial settings, larger reactors and optimized conditions enhance yield and purity. Continuous flow reactors and automated systems are often employed to streamline the production process. The compound's unique properties make it suitable for various applications in pharmaceutical development.

Case Studies and Research Findings

Several studies highlight the compound's diverse applications:

Antimicrobial Properties

A study demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

Further investigations are underway to explore its efficacy in treating diseases such as cancer and diabetes due to its ability to inhibit specific kinases involved in these conditions .

Eigenschaften

Molekularformel |

C6H12N2OS |

|---|---|

Molekulargewicht |

160.24 g/mol |

IUPAC-Name |

3-(3-aminopropyl)-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C6H12N2OS/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 |

InChI-Schlüssel |

MOFABTJOAMQYTK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(=O)N1CCCN |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.